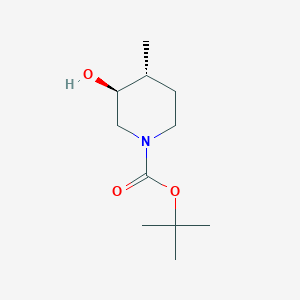

trans-3-Hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester

Descripción

trans-3-Hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester is a chiral piperidine derivative featuring a hydroxyl group at the 3-position, a methyl group at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group. This compound (CAS: 374794-75-9) has a molecular formula of C₁₂H₂₁NO₃ and a molecular weight of 227.30 g/mol. It is commercially available with a purity of 97% . The Boc group enhances solubility in organic solvents and stabilizes the piperidine ring during synthetic processes, making it a valuable intermediate in pharmaceutical chemistry, particularly for constructing bioactive molecules .

Propiedades

IUPAC Name |

tert-butyl (3S,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8-5-6-12(7-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHBFIMXBSFQLJ-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(C[C@H]1O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501149638 | |

| Record name | rel-1,1-Dimethylethyl (3R,4S)-3-hydroxy-4-methyl-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501149638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374794-75-9 | |

| Record name | rel-1,1-Dimethylethyl (3R,4S)-3-hydroxy-4-methyl-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374794-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-1,1-Dimethylethyl (3R,4S)-3-hydroxy-4-methyl-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501149638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Hydrogenation and Chiral Resolution Route

One prominent method involves the hydrogenation of 3-hydroxypyridine to 3-hydroxypiperidine, followed by chiral resolution and Boc protection:

- Step 1: Catalytic hydrogenation of 3-hydroxypyridine yields racemic 3-hydroxypiperidine.

- Step 2: The racemate is resolved using a resolving agent such as D-pyroglutamic acid in ethanol under reflux. Cooling precipitates the (S)-3-hydroxypiperidine D-pyroglutamate salt.

- Step 3: The free amine is liberated and reacted with di-tert-butyl dicarbonate (Boc2O) under alkaline conditions to introduce the tert-butyl carbamate protecting group, yielding (S)-N-Boc-3-hydroxypiperidine with improved purity and yield.

This method emphasizes cost reduction by using a recyclable resolving agent and optimizing reaction conditions for high purity and yield.

Multi-Step Synthesis from Amino Acid Derivatives

Another approach, adapted from related piperidine derivatives, involves:

- Starting from chiral amino acid derivatives such as (S)-2-aminoadipic acid.

- Conversion to dimethyl esters under acidic conditions.

- Protection of the amino group with Boc.

- Introduction of methyl substituents via alkylation using methyl iodide and strong bases like lithium hexamethyldisilazide (LiHMDS).

- Reduction steps (e.g., LiAlH4) to convert esters to diols.

- Oxidation (Swern oxidation) to dialdehydes.

- Cyclization and reductive amination to form the piperidine ring with the desired substituents.

- Final chiral resolution to isolate the trans isomer with high optical purity.

While effective, this method is costly due to expensive reagents (LiHMDS, methyl iodide) and Boc protection steps.

Catalytic Hydrogenation and Sulfonylation Sequence

A more recent and industrially favorable method involves:

- Step 1: Reaction of a precursor compound with benzyl halide in an organic solvent (e.g., toluene) at 80–120 °C to form a benzylated intermediate.

- Step 2: Catalytic hydrogenation of the quaternary ammonium salt intermediate in alcohol solvents (methanol, ethanol, isopropanol) using catalysts like Ru-C or Pd-C under 5–10 MPa hydrogen pressure at 80–120 °C for 10–24 hours.

- Step 3: Sulfonylation of the hydrogenated product with sulfonylating agents such as methanesulfonyl chloride or p-toluenesulfonyl chloride in non-polar solvents (dichloromethane, toluene) at room temperature using organic bases (triethylamine, pyridine).

- Step 4: Nucleophilic substitution with benzylamine at high temperature (160–200 °C) to form the desired piperidine derivative.

- Step 5: Acid hydrolysis with acetic acid and concentrated hydrochloric acid mixture at 90–120 °C to yield the target compound.

This method is advantageous due to mild conditions, readily available reagents, and good selectivity. It also allows chiral resolution after the hydrogenation step to obtain optically pure products.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The use of D-pyroglutamic acid as a resolving agent is highlighted for its low cost and recyclability, improving the economic feasibility of the hydrogenation resolution route.

- Catalytic hydrogenation with Ru-C or Pd-C catalysts under controlled pressure and temperature offers efficient reduction of intermediates, preserving stereochemistry.

- Sulfonylation under mild conditions with various sulfonyl chlorides allows selective functionalization, facilitating subsequent nucleophilic substitution steps.

- Acid hydrolysis conditions are optimized to balance reaction time and temperature to maximize yield without racemization or decomposition.

- Chiral resolution is often necessary post-hydrogenation to isolate the trans isomer with high enantiomeric excess.

Análisis De Reacciones Químicas

Types of Reactions: trans-3-Hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 3-oxo-4-methylpiperidine-1-carboxylic acid tert-butyl ester.

Reduction: Formation of 3-hydroxy-4-methylpiperidine-1-carboxylic acid.

Substitution: Formation of various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Chemical Research

In chemical research, trans-3-Hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester serves as a crucial building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including:

- Oxidation: Conversion of the hydroxyl group to form ketones or aldehydes.

- Reduction: Transformation of the ester group into alcohols.

- Substitution Reactions: Replacement of the hydroxyl group with other functional groups.

Biological Applications

This compound is investigated for its potential in biological research:

- Precursor for Bioactive Molecules: It can be utilized to synthesize derivatives that may exhibit pharmacological properties, making it a candidate for drug development.

- Neuroprotective Effects: Studies indicate that it may enhance astrocyte viability under amyloid beta exposure, suggesting a role in neuroprotection.

Pharmaceutical Development

In medicinal chemistry, this compound is explored as a lead compound for developing new medications targeting specific diseases. Its derivatives may possess antibacterial and antitumor activities, contributing to therapeutic advancements.

Industrial Applications

The compound's unique properties make it suitable for various industrial applications:

- Specialty Chemicals Production: Used in manufacturing advanced materials such as polymers and coatings.

- Chemical Intermediates: Functions as an intermediate in synthesizing other valuable compounds within the chemical industry.

Recent studies have highlighted the compound's potential in various applications:

-

Neuroprotection Studies:

- A study demonstrated that this compound increased astrocyte viability by approximately 20% when exposed to amyloid-beta peptides, indicating its potential role in neurodegenerative disease therapies.

-

Pharmaceutical Applications:

- Research has focused on synthesizing derivatives of this compound that show promise as antibacterial agents. The ability to modify its structure allows for the exploration of new therapeutic avenues.

-

Industrial Utilization:

- The compound has been utilized as an intermediate in the production of specialty chemicals, showcasing its versatility and importance in industrial chemistry.

Mecanismo De Acción

The mechanism of action of trans-3-Hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxyl group and the ester functional group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Structural and Functional Differences

Substituent Effects on Reactivity :

- The hydroxy and methyl groups in this compound confer stereochemical rigidity, making it suitable for asymmetric synthesis . In contrast, the azido group in its pyrrolidine analog enables click chemistry applications , while the iodo group in (R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester facilitates nucleophilic substitutions .

- The methanesulfonyl group in 3-Formyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester acts as a strong electron-withdrawing group, enhancing electrophilic reactivity for reductive amination .

Thermal Stability :

- Boc-protected compounds exhibit variable thermal stability. For example, tert-butyl acrylate-based polymers (e.g., A20) undergo thermal cleavage of the Boc group at 116 kJ/mol , releasing isobutene and forming carboxylic acids or cyclic anhydrides . This contrasts with tert-butyl methacrylate-based polymers (e.g., MA20), which degrade via oxidative pathways at 125 kJ/mol . Such data suggest that this compound may decompose similarly under high temperatures, though experimental validation is required.

Synthetic Utility :

- This compound is synthesized using Boc protection strategies, akin to methods described for (S)-4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidone-1-carboxylic acid tert-butyl ester, which employs coupling agents and acid scavengers in a one-pot reaction .

- The phenyl-substituted analog (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid may serve as a precursor for chiral catalysts or receptor-targeted drugs due to its aromatic moiety .

Actividad Biológica

trans-3-Hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester, also known as tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevance in pharmaceutical research, particularly focusing on its neuroprotective properties and interactions with various biological systems.

The compound is characterized by the following chemical structure and properties:

- Molecular Formula : C13H23NO3

- Molecular Weight : 241.33 g/mol

- CAS Number : 1188264-78-9

- Melting Point : Decomposes at approximately 248 °C .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound in models of neurodegeneration. For instance, it has been shown to provide moderate protection against amyloid-beta (Aβ) toxicity in astrocytes, a cell type crucial for maintaining neuronal health.

- Case Study : In a study where astrocytes were exposed to Aβ 1-42, the compound improved cell viability from 43.78% (Aβ treatment alone) to 62.98% when co-treated with the compound. This suggests that it may reduce oxidative stress and inflammatory responses associated with Aβ toxicity .

The protective effects of this compound appear to be linked to its ability to modulate inflammatory cytokines. Specifically, it has been observed to reduce levels of TNF-α, a pro-inflammatory cytokine elevated in neurodegenerative conditions. However, the reduction was not statistically significant compared to control groups treated only with Aβ .

Pharmacological Implications

Given its neuroprotective properties, this compound could be explored as a therapeutic agent for conditions such as Alzheimer's disease and other forms of dementia.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds suggests that modifications at specific positions can enhance biological activity. For example, substituents that increase lipophilicity have been correlated with improved interaction with neuronal membranes . Thus, further studies could investigate how variations in the structure of this compound might affect its efficacy.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C13H23NO3 |

| Molecular Weight | 241.33 g/mol |

| Melting Point | Decomposes at ~248 °C |

| Neuroprotective Effect | Increases astrocyte viability by ~20% under Aβ exposure |

| Cytokine Modulation | Reduces TNF-α levels |

Q & A

Q. What synthetic strategies are recommended for introducing the tert-butyl ester group in piperidine derivatives?

The tert-butyl ester group is commonly introduced via carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, in peptide synthesis, Boc protection is achieved by reacting the amine group with Boc anhydride in the presence of a base like triethylamine or DIPEA in anhydrous solvents (e.g., THF or DCM) . Stability under basic conditions makes tert-butyl esters ideal for multi-step syntheses, but they require acidic deprotection (e.g., TFA or HCl) .

Q. How can researchers verify the stereochemical configuration of trans-3-hydroxy-4-methylpiperidine derivatives?

Stereochemical confirmation relies on NMR spectroscopy (e.g., - and -NMR coupling constants) and chiral chromatography. For example, NOESY/ROESY experiments can distinguish trans vs. cis configurations by analyzing spatial proximity of protons. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) can resolve enantiomers .

Q. What purification methods are effective for tert-butyl ester-protected intermediates?

Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard for non-polar intermediates. For polar derivatives, reverse-phase HPLC (C18 columns, acetonitrile/water gradients) is recommended. Recrystallization from tert-butyl methyl ether (MTBE) or ethanol/water mixtures can improve purity .

Q. How should researchers handle conflicting 1H^1H1H-NMR data during structural elucidation?

Discrepancies may arise from rotameric equilibria or residual solvents. Use deuterated solvents (e.g., DMSO-d6 or CDCl3) and elevated temperatures (40–60°C) to simplify splitting patterns. Compare experimental data with computed NMR spectra (DFT methods, e.g., B3LYP/6-31G*) or literature analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized for tert-butyl ester deprotection without side reactions?

In situ acid generation (e.g., HBr from Hantzsch pyrrole synthesis) can hydrolyze tert-butyl esters efficiently. For example, using 0.5 equivalents of DIPEA neutralizes excess acid while preserving product integrity . For acid-sensitive compounds, mild conditions (e.g., TFA in DCM at 0°C) minimize degradation .

Q. What strategies address low yields in scaled-up syntheses of tert-butyl-protected intermediates?

Batch variability often stems from incomplete Boc protection or moisture sensitivity. Ensure anhydrous conditions (molecular sieves, inert atmosphere) and monitor reactions via TLC or inline FTIR. For Boc protection, use a 10–20% excess of Boc anhydride and extended reaction times (12–24 hrs) .

Q. How can researchers resolve enantiomeric mixtures of trans-3-hydroxy-4-methylpiperidine derivatives?

Chiral resolution via diastereomeric salt formation (e.g., using L- or D-tartaric acid) or enzymatic kinetic resolution (e.g., lipases in organic solvents) are effective. Alternatively, asymmetric hydrogenation with chiral catalysts (e.g., Ru-BINAP complexes) can achieve high enantiomeric excess (>95%) .

Q. What analytical methods detect decomposition products in aged tert-butyl ester samples?

GC-MS or HPLC-MS can identify degradation products (e.g., tert-butanol or carboxylic acids). Accelerated stability studies (40°C/75% RH for 1–3 months) combined with mass spectrometry reveal hydrolytic or oxidative pathways. Store samples under nitrogen at –20°C to prolong stability .

Q. How can environmental impact be assessed for tert-butyl esters with limited ecotoxicological data?

Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to predict biodegradation, bioaccumulation, and toxicity. Compare with structurally similar compounds (e.g., tert-butyl carbamates) and prioritize in vitro assays (e.g., Daphnia magna acute toxicity) .

Q. What computational tools aid in designing multi-step syntheses involving tert-butyl esters?

Retrosynthetic software (e.g., Synthia, Reaxys) identifies viable routes by prioritizing Boc protection/deprotection steps. Molecular dynamics simulations (e.g., GROMACS) model steric effects during ring-closing or cyclization steps. DFT calculations predict transition states for stereochemical control .

Methodological Notes

- Safety : Handle tert-butyl esters with PPE (gloves, goggles) due to irritant properties .

- Data Contradictions : Cross-validate spectral data with multiple techniques (e.g., IR, HRMS) and consult crystallographic databases (e.g., CCDC) for structural analogs .

- Regulatory Compliance : Follow REACH and OSHA guidelines for waste disposal and hazard communication, even if SDS data are incomplete .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.